![molecular formula C17H17NO2 B5654211 N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B5654211.png)

N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including N-[4-(benzyloxy)phenyl]cyclopropanecarboxamide, involves strategic reactions to form the cyclopropane ring, which is a key feature of these molecules. Research by Shuto et al. (1996) on the enantioselective synthesis of cyclopropanecarboxamides as potent NMDA receptor antagonists demonstrates the complexity and precision required in these synthetic routes. The synthesis often involves multi-step reactions, starting from readily available precursors to construct the cyclopropane core, followed by functionalization at specific positions to introduce the desired substituents (Shuto et al., 1996).

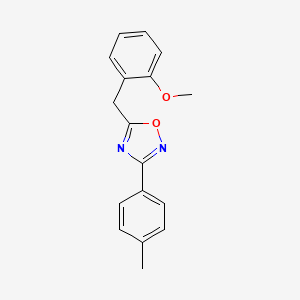

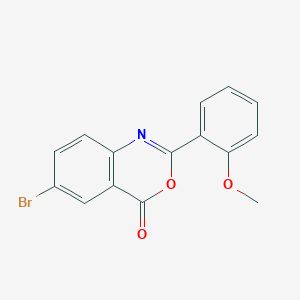

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives is characterized by the presence of a three-membered cyclopropane ring, which significantly influences the molecule's overall conformation and reactivity. The X-ray crystallography studies, such as those conducted by Cativiela et al. (1995), provide detailed insights into the molecular conformation, highlighting the spatial arrangement of atoms and the impact of substituents on the molecule's geometry. These studies reveal the cyclopropane ring's conformation and how adjacent substituents can affect the molecule's overall shape and properties (Cativiela et al., 1995).

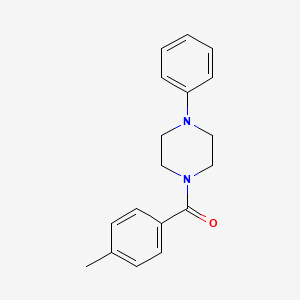

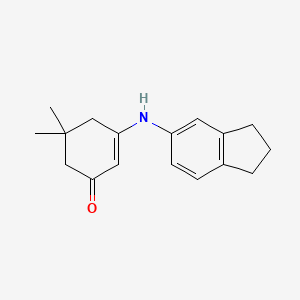

Chemical Reactions and Properties

Cyclopropane derivatives undergo various chemical reactions, leveraging the strain in the cyclopropane ring for synthetic applications. The work by Özer et al. (2009) on synthesizing and characterizing N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives illustrates the types of chemical transformations these compounds can undergo, such as substitutions and cyclization reactions, to introduce different functional groups or to form more complex structures (Özer et al., 2009).

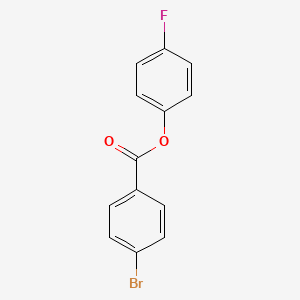

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents attached to the cyclopropane ring. Studies like those by Nimbalkar et al. (2018) on the ultrasound-assisted synthesis of benzamide derivatives highlight the importance of understanding these properties for optimizing the conditions under which these compounds are synthesized and used (Nimbalkar et al., 2018).

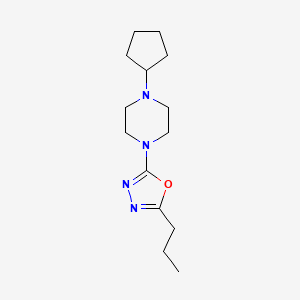

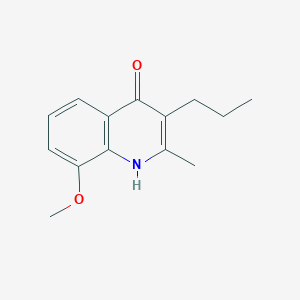

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interaction with biological targets, are central to their potential applications. Research demonstrates the diverse reactivity of the cyclopropane ring and its derivatives, enabling the synthesis of compounds with varied biological activities. The study by Zhou et al. (2021) on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide showcases the methodologies employed to investigate these chemical properties and their implications for drug design and development (Zhou et al., 2021).

Propriétés

IUPAC Name |

N-(4-phenylmethoxyphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(14-6-7-14)18-15-8-10-16(11-9-15)20-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHSYPVEGXYNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclopentylcarbonyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5654141.png)

![(3-(3-methyl-2-buten-1-yl)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5654145.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5654147.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5654162.png)

![3-[3-(1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5654190.png)

![3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5654192.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2-furohydrazide](/img/structure/B5654227.png)